

Comparative Analysis of N-Nitrosodimethylamine (NDMA) Formation from Different Precursors

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Compound of Interest

Compound Name: *N*-Nitrosodimethylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Nitrosodimethylamine (NDMA) formation from various chemical precursors, supported by experimental data. The following sections detail the formation pathways, quantitative yields, and the experimental protocols used to obtain these findings, offering a comprehensive resource for understanding and mitigating the risks associated with this probable human carcinogen.

Introduction to NDMA Formation

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a known carcinogen in laboratory animals.^[1] Its formation as a disinfection byproduct in water treatment and as an impurity in pharmaceutical products has raised significant health concerns.^{[2][3]} NDMA typically forms from the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine precursor containing a dimethylamine (DMA) moiety.^[4] The primary pathways for its formation include the nitrosation pathway and the unsymmetrical dimethylhydrazine (UDMH) pathway, particularly during chloramination.^[2]

Quantitative Comparison of NDMA Formation

The yield of NDMA is highly dependent on the precursor's molecular structure and the specific reaction conditions. Certain tertiary amines, such as the pharmaceutical ranitidine, have been

shown to produce significantly higher yields of NDMA compared to simpler secondary amines like dimethylamine (DMA).[5][6] The following table summarizes quantitative data from various experimental studies.

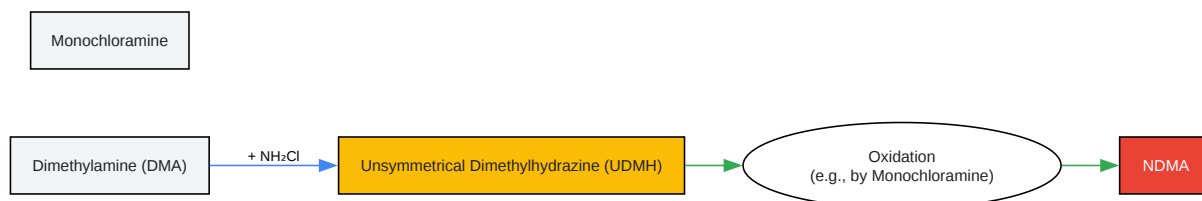
Precursor	Precursor Type	Reaction Condition	Molar Yield (%)	Reference(s)
Ranitidine	Tertiary Amine (Pharmaceutical)	Chloramination (pH 8, excess monochloramine)	>60	[5][6]
Dimethylamine (DMA)	Secondary Amine	Chloramination	up to 4	[7]
Trimethylamine (TMA)	Tertiary Amine	Chloramination	~2	[6]
5-(Dimethylamino methyl)furfuryl alcohol (DFUR)	Tertiary Amine	Chloramination (pH 8.0, 270 μ M NH_2Cl)	84.6	[7]
N,N-dimethylbenzylamine (DMBA)	Tertiary Amine	Chloramination (pH 8.0, 270 μ M NH_2Cl)	82.5	[7]
Rivastigmine	Tertiary Amine (Pharmaceutical)	Not specified	83.3 \pm 0.5	[8]
Conessine	Tertiary Amine (Natural Product)	Not specified	42.3 \pm 1.8	[8]
Dimethylamine (DMA)	Secondary Amine	Reaction with Nitrous Acid	75.8 - 95 (in oil layer)	[9]

NDMA Formation Pathways

The formation of NDMA from amine precursors can proceed through several mechanisms. The two most prominent pathways are detailed below.

UDMH Pathway during Chloramination

During water disinfection with chloramines, NDMA can form from DMA via the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate. This pathway is considered a significant source of NDMA in drinking water.[2][10]

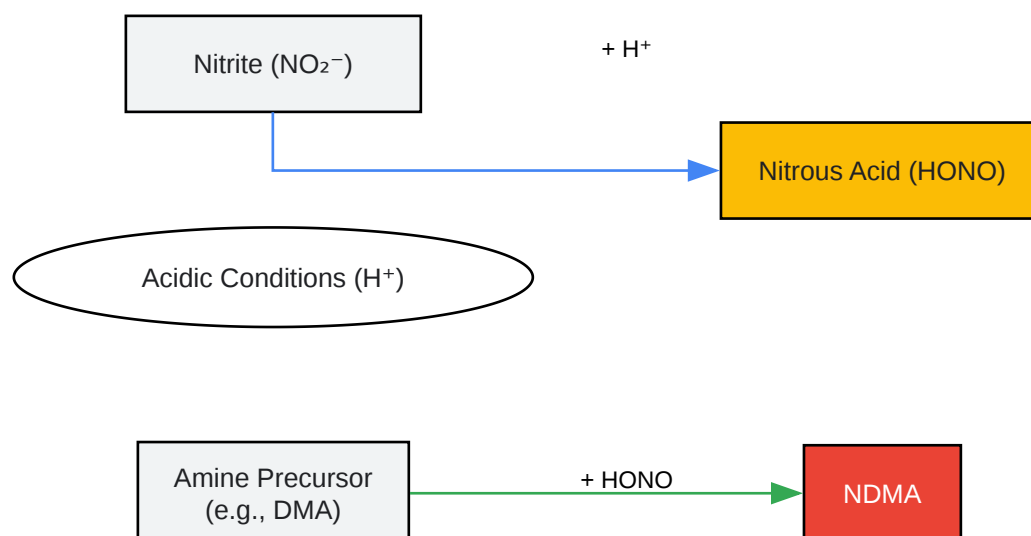


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UDMH Pathway during Chloramination.

Nitrosation Pathway

The classic nitrosation pathway involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HONO), which is often formed from nitrite under acidic conditions.[1] This pathway is relevant in various matrices, including the human stomach and during certain chemical manufacturing processes.



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General Nitrosation Pathway for NDMA Formation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NDMA formation. Below are representative protocols for inducing and quantifying NDMA from different precursors.

NDMA Formation from Ranitidine via Chloramination (Lab Scale)

This protocol is based on studies investigating the high NDMA yield from the pharmaceutical ranitidine upon reaction with monochloramine.^[5]

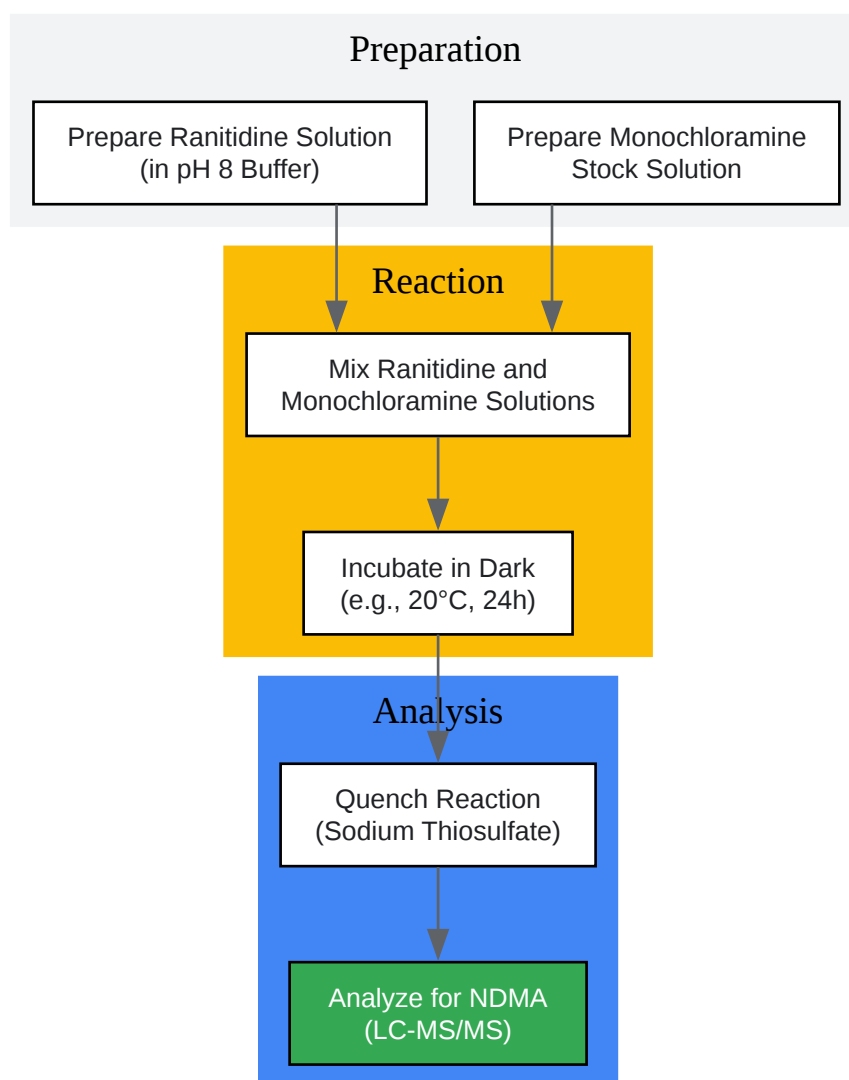
Materials:

- Ranitidine hydrochloride
- Sodium hypochlorite solution
- Ammonium chloride
- Phosphate buffer (10 mM, pH 8)
- Sodium thiosulfate
- Deionized water
- Amber glass bottles

Procedure:

- **Monochloramine Stock Solution Preparation:** Prepare a monochloramine stock solution by slowly adding a sodium hypochlorite solution to a stirred solution of ammonium chloride in deionized water.
- **Reaction Setup:** In an amber glass bottle, dissolve a predetermined amount of ranitidine in 10 mM phosphate buffer (pH 8).

- Initiation of Reaction: Add the monochloramine stock solution to the ranitidine solution to achieve the desired final concentration (e.g., 2.5 mM monochloramine and 12 μ M ranitidine).
[5]
- Incubation: Stir the reaction mixture at a constant temperature (e.g., 20°C) in the dark for a specified contact time (e.g., 24 hours).[5]
- Quenching: At the end of the incubation period, quench any residual oxidant by adding a slight excess of sodium thiosulfate.
- Sample Analysis: Analyze the sample for NDMA concentration using LC-MS/MS.



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Experimental Workflow for Ranitidine Chloramination.

Quantification of NDMA Impurity in Metformin Drug Product

This protocol outlines a general method for the extraction and quantification of pre-existing NDMA in a pharmaceutical product like metformin, based on FDA and other published methods.[\[11\]](#)[\[12\]](#)

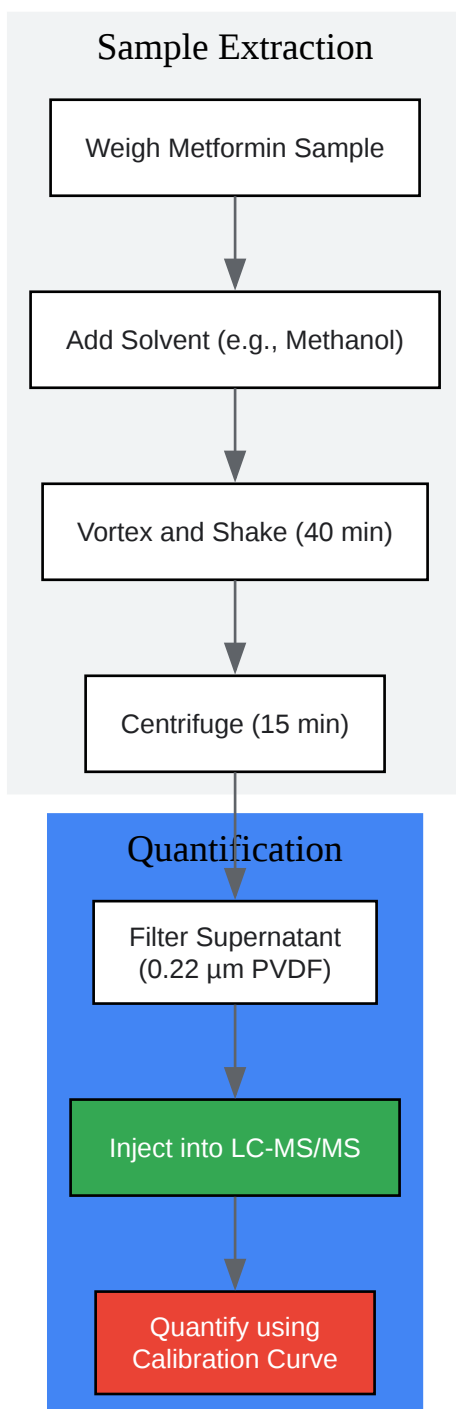
Materials:

- Metformin drug substance or crushed tablets
- Methanol (LC/MS grade)
- Water (LC/MS grade)
- Formic acid (LC/MS grade)
- NDMA reference standard
- 0.2 µm PVDF syringe filters
- Centrifuge tubes
- Vortex mixer and mechanical shaker

Procedure:

- Sample Preparation: Accurately weigh a specific amount of the drug substance or crushed tablets (e.g., 100-500 mg) into a centrifuge tube.[\[11\]](#)[\[12\]](#)
- Extraction: Add a precise volume of solvent (e.g., methanol or water) to the tube.[\[11\]](#)[\[12\]](#) Vortex the mixture and then shake for an extended period (e.g., 40 minutes) using a mechanical shaker.[\[12\]](#)
- Centrifugation: Centrifuge the sample to separate the solid excipients (e.g., 15 minutes at 4500 rpm).[\[12\]](#)

- Filtration: Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.[12]
- LC-MS/MS Analysis:
 - Chromatography: Use a suitable C18 column with a gradient elution of mobile phases, such as water and methanol with 0.1% formic acid.
 - Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Monitor for the specific parent-to-product ion transition for NDMA.[11]
 - Quantification: Determine the NDMA concentration by comparing the peak area in the sample to a calibration curve generated from NDMA reference standards.[12]



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Workflow for NDMA Quantification in Metformin.

Conclusion

The formation of NDMA is a complex process influenced by the chemical structure of the precursor, the nitrosating agent, and various environmental factors such as pH and temperature. Experimental data clearly indicate that certain tertiary amines, particularly pharmaceuticals like ranitidine, are significantly more potent NDMA precursors than simpler amines like DMA under conditions such as chloramination.[5][6] The provided protocols offer a foundation for researchers to conduct comparative studies and develop effective mitigation strategies to minimize NDMA formation in pharmaceuticals and treated water. The use of robust analytical methods, such as LC-MS/MS, is essential for the accurate quantification of this carcinogen at trace levels.

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